molecular formula C13H20ClNO3 B271605 N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-methoxyethyl)amine

N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-methoxyethyl)amine

Cat. No. B271605
M. Wt: 273.75 g/mol
InChI Key: IQZPVBLPGCGTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-methoxyethyl)amine, commonly known as CEM-102, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a member of the benzylamine family and has been synthesized through various methods. CEM-102 has been found to exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of CEM-102 involves inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. This leads to the inhibition of bacterial growth and ultimately, bacterial cell death.
Biochemical and Physiological Effects
CEM-102 has been found to exhibit minimal toxicity in vitro and in vivo studies. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. CEM-102 has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of CEM-102 is its broad-spectrum antibacterial activity, making it a promising candidate for the treatment of a range of bacterial infections. However, one limitation of CEM-102 is its potential to induce bacterial resistance with prolonged use.

Future Directions

For research include investigating its efficacy in combination with other antibiotics, determining optimal dosing regimens, investigating its activity against biofilms, and developing novel derivatives with improved properties.

Synthesis Methods

CEM-102 has been synthesized through various methods, including the reaction of 2-ethoxy-5-chloro-3-methoxybenzaldehyde with N-(2-methoxyethyl)amine in the presence of a reducing agent. Another method involves the reaction of 2-ethoxy-5-chloro-3-methoxybenzaldehyde with N,N-dimethylethylenediamine in the presence of a reducing agent. Both methods have resulted in the synthesis of CEM-102 with high yields and purity.

Scientific Research Applications

CEM-102 has been extensively studied for its antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It has been found to exhibit potent activity against these bacteria, making it a promising candidate for the treatment of bacterial infections.

properties

Molecular Formula

C13H20ClNO3

Molecular Weight

273.75 g/mol

IUPAC Name

N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C13H20ClNO3/c1-4-18-13-10(9-15-5-6-16-2)7-11(14)8-12(13)17-3/h7-8,15H,4-6,9H2,1-3H3

InChI Key

IQZPVBLPGCGTSH-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1CNCCOC)Cl)OC

Canonical SMILES

CCOC1=C(C=C(C=C1OC)Cl)CNCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.